![molecular formula C12H10F6N2O2 B1377834 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1394767-33-9](/img/structure/B1377834.png)
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
The compound “3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring could potentially influence the compound’s reactivity and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazolidinone ring, which is a type of heterocycle. It would also have two trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring. These groups could potentially influence the compound’s electronic properties and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazolidinone ring and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which could make the compound less reactive towards electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Unexpected Reactions of 1,3-Oxazolidin-5-ones 2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-ones demonstrate unexpected reactions when combined with hexafluoroacetone in dimethyl sulfoxide. Depending on the amino acid's substituent pattern, various trifluoromethyl-substituted compounds are produced through a common intermediate, N-hexafluoroisopropylidene α-amino acids (Burger et al., 2002).
Synthesis of Peptides as Protease Inhibitors Trifluoromethyl-β-amino alcohols have been synthesized as precursors for tri- and tetra-glutamic acid and glutamine peptides. These peptides, possessing a CF3-ketone group, exhibit inhibitory activity against SARS-CoV 3CL protease (Sydnes et al., 2006).
Molecular Interactions and Structural Analysis In the realm of structural chemistry, oxazolidin-2-ones serve as protective groups for 1,2-amino alcohols and chiral derivatives, functioning as chiral auxiliaries. Crystal structure studies of differently substituted oxazolidinecarbohydrazides reveal intricate hydrogen bonding and weak interactions, including C-H···O and π-π stacking interactions (Nogueira et al., 2015).
Synthetic Organic Chemistry
Enantiomerically Pure Aminodiols Synthesis Enantiomerically pure aminodiols have been synthesized from chiral 1,3-oxazin-2-ones, highlighting the adaptability of these compounds in synthesizing complex molecular structures (González-Rosende et al., 2004).
Precursors of cis-2-Amino Alcohols 1-Oxa-3-azapentalen-2-ones, synthesized from propargyl alcohols, CO2, and amines, are identified as potential precursors for cyclopentanyl cis-2-amino alcohols, showing the synthetic utility of these compounds in creating complex chiral structures (Chernysheva et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N2O2/c1-5-9(12(16,17)18)22-10(21)20(5)8-3-2-6(4-7(8)19)11(13,14)15/h2-5,9H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPYJVFQUFIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)
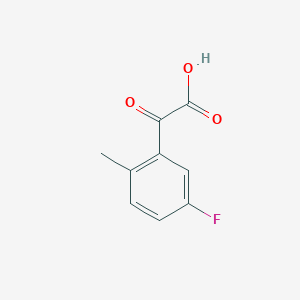
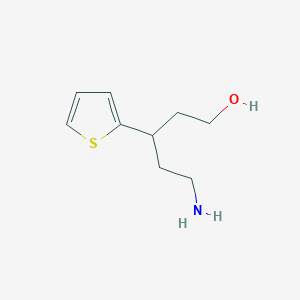
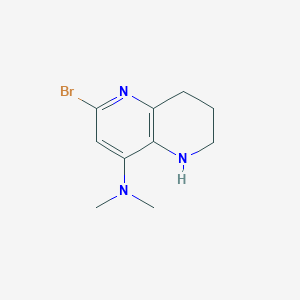
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
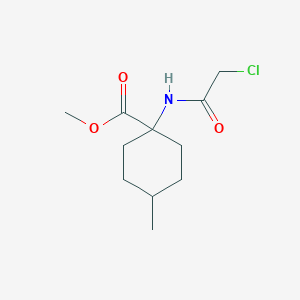
methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
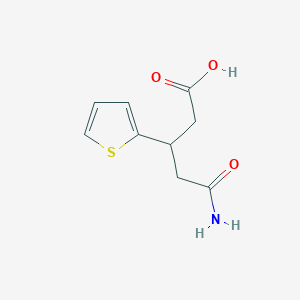
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)